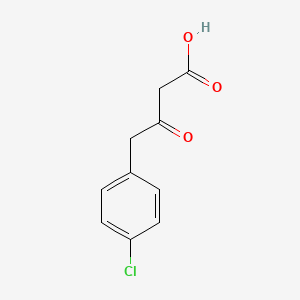

3-Oxo-4-(4-chlorophenyl)butanoic acid

説明

3-Oxo-4-(4-chlorophenyl)butanoic acid (IUPAC name: 4-(4-chlorophenyl)-3-oxobutanoic acid) is a β-keto acid derivative featuring a 4-chlorophenyl group at the fourth carbon and a ketone group at the third position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure combines aromatic and carboxylic acid functionalities, enabling diverse reactivity, such as participation in nucleophilic additions, cyclizations, and enzyme-targeted interactions .

特性

IUPAC Name |

4-(4-chlorophenyl)-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBVPRFKYAJEGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-4-(4-chlorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions typically include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods: Industrial production of 3-Oxo-4-(4-chlorophenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.

化学反応の分析

Types of Reactions: 3-Oxo-4-(4-chlorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-(4-chlorophenyl)butanoic acid

Reduction: 3-hydroxy-4-(4-chlorophenyl)butanoic acid

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: 3-Oxo-4-(4-chlorophenyl)butanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can also serve as a model compound for investigating the mechanisms of enzyme inhibition and activation.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its structural features make it a suitable candidate for designing drugs that target specific biological pathways.

Industry: In the industrial sector, 3-Oxo-4-(4-chlorophenyl)butanoic acid is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with unique properties.

作用機序

The mechanism of action of 3-Oxo-4-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

類似化合物との比較

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 3-oxo-4-(4-chlorophenyl)butanoic acid, differing primarily in substituents or functional groups:

Physicochemical Properties

- Melting Points and Solubility: Succinanilic acid (4-oxo-4-(phenylamino)butanoic acid) melts at 148.5°C and is slightly soluble in water but highly soluble in ethanol . 4-Oxo-4-phenyl-2-butenoic acid (C₁₀H₈O₃) has a lower melting point (99°C) and is soluble in ethanol and toluene . The amino-substituted analogue (4-amino-3-(4-chlorophenyl)butanoic acid) exhibits enhanced stability in crystalline form, with enantiomeric purity >99% when synthesized via neutralization crystallization .

Key Differentiators and Implications

- Substituent Effects: Chlorine Position: Mono-chloro (4-chlorophenyl) vs. dichloro (2,5-dichlorophenyl) substitution alters lipophilicity and target binding. For example, dichloro derivatives show higher membrane permeability . Functional Groups: The ketone group in 3-oxo derivatives enables keto-enol tautomerism, influencing reactivity in cyclization reactions. In contrast, amino groups facilitate hydrogen bonding, enhancing biological receptor interactions .

- Stereochemistry: Enantiopure amino derivatives () exhibit superior pharmacological efficacy compared to racemic mixtures of sulfanyl-substituted analogues () .

生物活性

3-Oxo-4-(4-chlorophenyl)butanoic acid, a compound with the molecular formula , has garnered attention in various fields of biological research due to its potential therapeutic effects. This article explores its biological activities, including antimicrobial and anticancer properties, as well as its role in neurodegenerative disease treatment.

- Molecular Formula :

- Molecular Weight : 216.63 g/mol

- Structural Characteristics : Contains a ketone group and a chlorophenyl moiety, which are significant for its biological activity.

Antimicrobial Properties

Research indicates that 3-Oxo-4-(4-chlorophenyl)butanoic acid exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways, although specific pathways remain to be elucidated in detail.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The exact cellular mechanisms are not fully understood but may involve modulation of signaling pathways related to cell survival and growth.

Neuroprotective Potential

According to patent literature, derivatives of 3-Oxo-4-(4-chlorophenyl)butanoic acid have been identified as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease . By inhibiting this enzyme, the compound may help in reducing neuroinflammation and oxidative stress, thereby providing neuroprotective effects.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | KYN-3-OHase inhibition linked to neuroprotection |

Detailed Research Findings

- Antimicrobial Study : A study published in a peer-reviewed journal reported that 3-Oxo-4-(4-chlorophenyl)butanoic acid showed significant inhibition against Staphylococcus aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating strong antimicrobial potential .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that treatment with the compound resulted in decreased cell viability and increased markers for apoptosis. Flow cytometry analysis indicated that the compound effectively induced cell cycle arrest at the G0/G1 phase .

- Neurodegenerative Disease Research : The inhibition of KYN-3-OHase by derivatives of this compound suggests a promising avenue for treating neurodegenerative conditions. In vivo models demonstrated reduced neuroinflammation and improved cognitive function following treatment with these derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。